

# Gomisin M2 Toxicity and Safety Profiling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Gomisin M2 |           |
| Cat. No.:            | B198098    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and safety profile of **Gomisin M2**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

#### **Frequently Asked Questions (FAQs)**

Q1: What is the general toxicity profile of **Gomisin M2**?

A Material Safety Data Sheet (MSDS) for **Gomisin M2** classifies it as "Acute toxicity, Oral (Category 4)," with the hazard statement H302: "Harmful if swallowed."[1] It is also classified as "Acute aquatic toxicity (Category 1)" (H400) and "Chronic aquatic toxicity (Category 1)" (H410), indicating it is very toxic to aquatic life with long-lasting effects.[1] In preclinical studies involving oral administration to mice for research on atopic dermatitis and psoriasis, no changes in body weight were observed, suggesting a lack of overt toxicity at the therapeutic doses used.[2]

Q2: Is there any available data on the genotoxicity or mutagenicity of **Gomisin M2**?

Currently, there is no publicly available data from specific genotoxicity or mutagenicity studies on **Gomisin M2**, such as the Ames test, chromosomal aberration assay, or in vivo micronucleus test. This represents a significant gap in the comprehensive safety assessment of this compound.

Q3: What are the known cytotoxic effects of **Gomisin M2** in vitro?







**Gomisin M2** has demonstrated differential cytotoxicity depending on the cell type. In studies with human keratinocytes (HaCaT cells), **Gomisin M2** did not exhibit cytotoxic effects at concentrations up to 10  $\mu$ M. Conversely, it has shown cytotoxic activity against triple-negative breast cancer cell lines (MDA-MB-231 and HCC1806) with IC50 values in the range of 57-60  $\mu$ M.[3] It displayed lower cytotoxicity towards the non-cancerous breast epithelial cell line MCF10A, with an IC50 value greater than 80  $\mu$ M.[3]

Q4: What is known about the pharmacokinetics (ADME) of Gomisin M2?

Detailed pharmacokinetic data specifically for **Gomisin M2**, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in the available literature. However, **Gomisin M2** belongs to the family of dibenzocyclooctadiene lignans from Schisandra chinensis. Lignans in this class are generally characterized by poor water solubility and are subject to significant first-pass metabolism, which can result in low systemic bioavailability.[1] They are primarily absorbed in the duodenum and jejunum and are known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9.[1] Some lignans from Schisandra have been shown to cross the blood-brain barrier.[1]

Q5: Are there any established LD50 or No-Observed-Adverse-Effect-Level (NOAEL) values for **Gomisin M2**?

Specific LD50 and NOAEL values for purified **Gomisin M2** have not been reported in the reviewed scientific literature. However, an acute oral toxicity study on a pomace extract of Schisandra chinensis in rats indicated a GHS classification of 'Category 5', with potential acute toxicity at concentrations between 2000 to 5000 mg/kg. It is important to note that this study was conducted on an extract and not on isolated **Gomisin M2**.

#### **Troubleshooting Guides**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                      | Possible Cause                                                                                                                                                             | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                              |
|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cell death in in vitro assays at low concentrations (<10 μM).   | Cell line sensitivity. 2. Contamination of the compound or cell culture. 3. Errors in concentration calculation.                                                           | 1. Confirm the reported non-cytotoxic concentrations in the relevant literature for your specific cell line. 2. Perform a new cytotoxicity assay (e.g., MTT or LDH) with a fresh stock of Gomisin M2 and ensure aseptic techniques. 3. Verify the molecular weight of Gomisin M2 and double-check all dilution calculations.                                                       |
| Inconsistent results in anti-<br>inflammatory or anti-cancer<br>assays.    | Variability in experimental conditions (e.g., cell density, incubation time). 2.  Degradation of Gomisin M2 in the culture medium. 3.  Development of cellular resistance. | 1. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. 2. Prepare fresh solutions of Gomisin M2 for each experiment from a frozen stock. Protect from light if photosensitive. 3. If applicable, assess the expression of drug resistance markers.                                                                 |
| Observed signs of toxicity in animal models at expected therapeutic doses. | Vehicle-related toxicity. 2.     Off-target effects of Gomisin     M2. 3. Interaction with other     administered substances.                                              | 1. Administer the vehicle alone to a control group of animals to rule out its contribution to the observed toxicity. 2. Conduct a dose-response study to determine the therapeutic window. Monitor for clinical signs of toxicity and perform histopathological analysis of major organs. 3. Review all coadministered substances for potential drug-drug interactions. Schisandra |



lignans are known to interact with CYP450 enzymes.[1]

### **Quantitative Toxicity Data**

Table 1: In Vitro Cytotoxicity of Gomisin M2

| Cell Line  | Cell Type                  | Assay       | IC50 Value                   | Reference |
|------------|----------------------------|-------------|------------------------------|-----------|
| HaCaT      | Human<br>Keratinocytes     | MTT         | Not cytotoxic up<br>to 10 μM |           |
| MDA-MB-231 | Human Breast<br>Cancer     | Alamar Blue | ~60 μM                       | [3]       |
| HCC1806    | Human Breast<br>Cancer     | Alamar Blue | ~57 μM                       | [3]       |
| MCF10A     | Human Breast<br>Epithelial | Alamar Blue | > 80 μM                      | [3]       |

Table 2: Acute Toxicity Classification of Gomisin M2

| Substance  | GHS Classification                    | Hazard Statement                                           | Reference |
|------------|---------------------------------------|------------------------------------------------------------|-----------|
| Gomisin M2 | Acute toxicity, Oral (Category 4)     | H302: Harmful if swallowed                                 | [1]       |
| Gomisin M2 | Acute aquatic toxicity (Category 1)   | H400: Very toxic to aquatic life                           | [1]       |
| Gomisin M2 | Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | [1]       |

### **Signaling Pathways**

**Gomisin M2** has been shown to modulate specific signaling pathways, which are crucial for its therapeutic effects and should be considered in its safety profiling.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | A comprehensive review of Schisandrin B's preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- To cite this document: BenchChem. [Gomisin M2 Toxicity and Safety Profiling: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b198098#gomisin-m2-toxicity-and-safety-profiling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com